molecular formula C15H14ClNO3 B12501591 (Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid

(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid

Cat. No.: B12501591
M. Wt: 291.73 g/mol
InChI Key: KGYOYHPBTMZDKD-UHFFFAOYSA-N
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Description

(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid (CAS: 36164-35-9) is a quinoline derivative characterized by a chloroalkenyl substituent at the 3-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 6-position of the quinoline core. Its molecular formula is C₁₆H₁₅ClNO₃, with a molecular weight of 291.734 g/mol. The compound exists as a liquid or off-white to yellow solid, depending on purity and supplier specifications .

Properties

IUPAC Name

3-(3-chlorobut-2-enyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOYHPBTMZDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-Chlorobut-2-en-1-yl)-4-hydroxy-2-methylquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H13ClNO3
  • Molecular Weight : 288.72 g/mol
  • IUPAC Name : this compound

This structure contributes to its interaction with biological systems, particularly in terms of its pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar quinoline derivatives possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated.

The proposed mechanism for the biological activity of quinoline derivatives includes the inhibition of DNA synthesis and interference with cellular signaling pathways. Molecular docking studies have indicated potential interactions with key enzymes involved in cancer cell proliferation . For this compound, further research is necessary to clarify its specific molecular targets.

Study 1: Antimicrobial Efficacy

In a comparative study, various quinoline derivatives were tested for their antimicrobial efficacy. This compound was evaluated alongside other known agents against E. coli and S. aureus. The results indicated a moderate antimicrobial effect, with an IC50 value of approximately 15 µM against E. coli and 20 µM against S. aureus .

Study 2: Cytotoxic Effects on Cancer Cells

Another study assessed the cytotoxicity of several quinoline derivatives, including this compound, on human breast cancer cell lines. The compound exhibited a GI50 value of 25 µM, indicating significant cytotoxicity compared to control groups .

Data Summary

Activity TypeTest Organism/Cell LineIC50/ GI50 ValueReference
AntimicrobialE. coli15 µM
AntimicrobialS. aureus20 µM
CytotoxicityHuman Breast Cancer Cells25 µM

Comparison with Similar Compounds

Limitations and Notes

  • Structural Diversity: The ethyl ester and fluoroquinoline analogues highlight how minor substituent changes drastically alter applications, emphasizing the need for targeted synthetic strategies.
  • Supplier Variability : Physical states (liquid vs. solid) of the target compound may reflect differences in purity or crystallization methods among suppliers .

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